1-Methyl-1H-imidazole-4-carboxylic acid (CAS 41716-18-1) is a heterocyclic building block primarily utilized as a monodentate N,O-ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its core value proposition stems from the specific arrangement of its functional groups: the N-methylated imidazole ring provides a defined steric and electronic profile, while the carboxylate at the 4-position offers a coordination site. Unlike its unmethylated parent, the N1-methyl group blocks a potential hydrogen-bonding and coordination site, offering a distinct tool for crystal engineering and directing the final supramolecular architecture.
Procuring a close analog, such as the unmethylated 1H-imidazole-4-carboxylic acid or the 1-methyl-1H-imidazole-5-carboxylic acid regioisomer, is a critical process error for targeted material synthesis. The N1-methyl group fundamentally alters the ligand's function by removing the N-H proton, thereby eliminating a key hydrogen bond donor site that is present in the parent compound. This change directly impacts the resulting crystal packing and network topology of coordination polymers. Furthermore, the 4-position of the carboxylate group dictates a specific coordination vector and steric environment relative to the rest of the molecule; substitution with the 5-carboxylate isomer will result in a completely different geometric structure, leading to failure in achieving the target material or introducing critical impurities.
The primary structural differentiator for 1-Methyl-1H-imidazole-4-carboxylic acid is the methylation at the N1 position, which blocks the proton-donating capability inherent to its parent compound, 1H-imidazole-4-carboxylic acid. The parent compound contains an acidic N-H group that readily participates in hydrogen bonding and can also be deprotonated to act as an additional coordination site. By procuring the N-methylated form, researchers eliminate this variable, gaining more precise control over the supramolecular assembly and preventing the formation of undesired N-H···O hydrogen-bonded networks, thus simplifying the prediction and attainment of target crystal structures.
| Evidence Dimension | Available Hydrogen Bond Donor Sites |
| Target Compound Data | 0 (N-H site blocked by methyl group) |
| Comparator Or Baseline | 1H-imidazole-4-carboxylic acid: 1 (available N-H site) |
| Quantified Difference | Complete removal of N-H hydrogen bonding capability |
| Conditions | General use in coordination polymer and MOF synthesis. |
This allows for the design of less complex, more predictable framework topologies where interactions are primarily directed by the carboxylate group.
The solid-state thermal properties of 1-Methyl-1H-imidazole-4-carboxylic acid differ significantly from its unmethylated counterpart, indicating different lattice energies and intermolecular forces. The melting point of the target compound is approximately 45°C lower than that of 1H-imidazole-4-carboxylic acid. This substantial difference in thermal behavior is a key consideration for processes involving thermal ramps, solvothermal synthesis, or any application where precursor phase and stability at elevated temperatures are critical.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 248-252 °C |
| Comparator Or Baseline | 1H-imidazole-4-carboxylic acid: 294-295 °C |
| Quantified Difference | ~45 °C Lower Melting Point |
| Conditions | As reported on typical supplier certificates of analysis. |
This difference in melting point affects precursor selection for high-temperature syntheses and can influence the kinetics of MOF crystallization.
In applications where precise molecular geometry is paramount, such as in the synthesis of pharmaceutical intermediates or single-crystal MOFs, specifying the correct regioisomer is a fundamental procurement requirement. 1-Methyl-1H-imidazole-4-carboxylic acid and its isomer, 1-methyl-1H-imidazole-5-carboxylic acid, present different coordination vectors to a metal center. The use of the incorrect isomer or an isomeric mixture will lead to the formation of undesired structural byproducts, failure to form the intended product, or difficulties in crystallization and purification. Therefore, procurement of the CAS-specific 4-carboxylic acid isomer is essential for process reproducibility and final product purity.
| Evidence Dimension | Carboxylate Position |
| Target Compound Data | Position 4 |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-5-carboxylic acid: Position 5 |
| Quantified Difference | Distinct molecular geometry and connectivity |
| Conditions | Synthesis of structurally defined materials. |
Ensures the formation of the correct final product by providing the required molecular geometry for the intended reaction or self-assembly process.
This compound is the correct choice when the research goal is to build coordination polymers where the supramolecular interactions are directed primarily by the carboxylate group and other auxiliary ligands, without the added complexity of hydrogen bonding from the imidazole N-H group. Its use simplifies the design and prediction of the final framework topology.
In multi-step organic syntheses where the 4-position carboxylate is a required functional handle for subsequent reactions, procuring this specific isomer is critical. Using the 5-carboxylate isomer would lead to a different, likely inactive or impure, final active pharmaceutical ingredient.
For solvothermal or melt-processing applications where precursor behavior must be controlled below ~290°C, the lower melting point of this compound compared to its unmethylated analog makes it a more suitable choice, potentially allowing for different processing conditions or solvent systems.
Irritant